molecular formula C20H16N2O4S B11141723 3-({2-Oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoic acid

3-({2-Oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoic acid

Cat. No.: B11141723
M. Wt: 380.4 g/mol
InChI Key: RMVSVJCFVWSBRD-UHFFFAOYSA-N
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Description

3-({2-Oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoic acid is a complex organic compound with a molecular formula of C20H16N2O4S and a molecular weight of 380.4170 . This compound is characterized by the presence of a benzoic acid moiety linked to a phenyl group and a thienylcarbonyl group through an aminoethyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-Oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-oxo-2-phenylacetic acid with thienylcarbonyl chloride to form an intermediate, which is then reacted with 2-aminoethylbenzoic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-({2-Oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

3-({2-Oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-({2-Oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({2-Oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoic acid is unique due to its specific structural features, such as the combination of a benzoic acid moiety with a phenyl and thienylcarbonyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C20H16N2O4S

Molecular Weight

380.4 g/mol

IUPAC Name

3-[[2-oxo-2-phenyl-1-(thiophene-2-carbonylamino)ethyl]amino]benzoic acid

InChI

InChI=1S/C20H16N2O4S/c23-17(13-6-2-1-3-7-13)18(22-19(24)16-10-5-11-27-16)21-15-9-4-8-14(12-15)20(25)26/h1-12,18,21H,(H,22,24)(H,25,26)

InChI Key

RMVSVJCFVWSBRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC2=CC=CC(=C2)C(=O)O)NC(=O)C3=CC=CS3

Origin of Product

United States

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